2-Acetoxy-4-methoxybenzoic acid is an organic compound characterized by the presence of an acetoxy group and a methoxy group attached to a benzoic acid structure. This compound can be represented by the molecular formula and has a systematic name that reflects its functional groups. It is a derivative of 4-methoxybenzoic acid, also known as p-anisic acid, which is recognized for its aromatic properties and applications in various chemical syntheses.
The reactivity of 2-acetoxy-4-methoxybenzoic acid can be attributed to its functional groups. Key reactions include:
Research indicates that 2-acetoxy-4-methoxybenzoic acid exhibits various biological activities. It has been studied for:
The synthesis of 2-acetoxy-4-methoxybenzoic acid typically involves the following methods:
2-Acetoxy-4-methoxybenzoic acid finds applications in several fields:
Studies exploring the interactions of 2-acetoxy-4-methoxybenzoic acid with biological systems have focused on:
Several compounds share structural similarities with 2-acetoxy-4-methoxybenzoic acid. Here are a few notable examples:
The uniqueness of 2-acetoxy-4-methoxybenzoic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds. Its acetylation provides additional reactivity that can be exploited in synthetic chemistry, setting it apart from others like salicylic acid or p-anisic acid, which lack this modification.
The IUPAC name for 2-acetoxy-4-methoxybenzoic acid is 2-acetyloxy-4-methoxybenzoic acid, reflecting its acetylated hydroxyl group at position 2 and methoxy group at position 4. Its structural formula (Figure 1) consists of a benzoic acid backbone with substituents:
Molecular Formula: $$ \text{C}{10}\text{H}{10}\text{O}_5 $$
Simplified Molecular Input Line Entry System (SMILES):
$$ \text{CC(=O)OC1=C(C=CC(=C1)OC)C(=O)O} $$
This structure aligns with derivatives like O-acetylvanillic acid (4-acetoxy-3-methoxybenzoic acid), differing only in substituent positions.
Common synonyms include:
Isomeric Relationships:
While no direct historical data exists for 2-acetoxy-4-methoxybenzoic acid, its discovery likely parallels advancements in acetylating salicylic acid derivatives. The acetylation of phenolic groups became prominent in the early 20th century, driven by pharmaceutical interests (e.g., aspirin synthesis). Modern analogs, such as O-acetylvanillic acid, emerged in the 1970s as intermediates for fragrance and polymer industries.